molecular formula C11H14O3 B13678506 4-(3-Methoxyphenoxy)-2-butanone

4-(3-Methoxyphenoxy)-2-butanone

Cat. No.: B13678506
M. Wt: 194.23 g/mol
InChI Key: LEGZFYZMFZUVRM-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenoxy)-2-butanone is an organic compound characterized by the presence of a methoxyphenoxy group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenoxy)-2-butanone typically involves the reaction of 3-methoxyphenol with 2-butanone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxyphenoxy)-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Methoxyphenoxy)-2-butanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3-Methoxyphenoxy)-2-butanone exerts its effects involves interactions with specific molecular targets. The compound may act on enzymes or receptors, leading to alterations in biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

    3-Methoxyphenol: Shares the methoxyphenol group but differs in the overall structure.

    4-Methoxyphenol: Another isomer with a methoxy group at a different position.

    1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: A structurally related compound with different applications.

Uniqueness: 4-(3-Methoxyphenoxy)-2-butanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-(3-methoxyphenoxy)butan-2-one

InChI

InChI=1S/C11H14O3/c1-9(12)6-7-14-11-5-3-4-10(8-11)13-2/h3-5,8H,6-7H2,1-2H3

InChI Key

LEGZFYZMFZUVRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCOC1=CC=CC(=C1)OC

Origin of Product

United States

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